molecular formula C25H41NO4 B11321371 N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide

N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide

Cat. No.: B11321371
M. Wt: 419.6 g/mol
InChI Key: IPJPDPQLCHANHD-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide is a complex organic compound with a molecular formula of C20H31NO4. This compound is known for its unique structure, which includes a dimethoxyphenyl group and an oxane ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide typically involves multiple steps. One common method starts with the reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride. This intermediate is then reacted with an appropriate oxane derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with acetyl and dimethoxy groups.

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide stands out due to its unique combination of a dimethoxyphenyl group and an oxane ring.

Properties

Molecular Formula

C25H41NO4

Molecular Weight

419.6 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]acetamide

InChI

InChI=1S/C25H41NO4/c1-19(2)10-11-25(13-15-30-24(4,5)18-25)12-14-26(20(3)27)17-21-8-9-22(28-6)23(16-21)29-7/h8-9,16,19H,10-15,17-18H2,1-7H3

InChI Key

IPJPDPQLCHANHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCOC(C1)(C)C)CCN(CC2=CC(=C(C=C2)OC)OC)C(=O)C

Origin of Product

United States

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